2-Bromo-3-octylthiophene

Organic Electronics Conjugated Polymers Regioregularity

2-Bromo-3-octylthiophene (CAS 145543-83-5) is a heterocyclic building block of the 3-alkylthiophene class, distinguished by a bromine atom at the 2-position and an n-octyl side chain at the 3-position. It serves as a critical monomer for the synthesis of regioregular poly(3-octylthiophene) (P3OT) via Grignard metathesis (GRIM) polymerization and other organometallic coupling strategies.

Molecular Formula C12H19BrS
Molecular Weight 275.25 g/mol
CAS No. 145543-83-5
Cat. No. B129903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-octylthiophene
CAS145543-83-5
Molecular FormulaC12H19BrS
Molecular Weight275.25 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=C(SC=C1)Br
InChIInChI=1S/C12H19BrS/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h9-10H,2-8H2,1H3
InChIKeyISONQKSIWXLJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-octylthiophene CAS 145543-83-5: A Key Monomer for Regioregular Poly(3-octylthiophene) in High-Performance Organic Electronics


2-Bromo-3-octylthiophene (CAS 145543-83-5) is a heterocyclic building block of the 3-alkylthiophene class, distinguished by a bromine atom at the 2-position and an n-octyl side chain at the 3-position. It serves as a critical monomer for the synthesis of regioregular poly(3-octylthiophene) (P3OT) via Grignard metathesis (GRIM) polymerization [1] and other organometallic coupling strategies [2]. The resulting conjugated polymer is actively researched for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and related organic electronics, where precise control over regioregularity and molecular weight dictates device performance.

1
2-Bromo-3-octylthiophene monomer
2
GRIM polymerization to regioregular P3OT
3
P3OT for OFET/OPV device research

Why 2-Bromo-3-octylthiophene is Not Directly Interchangeable with Other 3-Alkylthiophene Monomers


While 2-bromo-3-alkylthiophenes share a common core structure, the length of the alkyl side chain fundamentally dictates both the polymerization behavior and the solid-state properties of the resulting conjugated polymer. 2-Bromo-3-octylthiophene yields poly(3-octylthiophene) (P3OT) which exhibits dramatically different solubility in common organic solvents compared to the shorter-chain analog P3HT derived from 2-bromo-3-hexylthiophene; P3OT dissolves readily in chloroform at room temperature without sonication, whereas high molecular weight regioregular P3HT requires sonication to achieve full dissolution [1]. Furthermore, the field-effect mobility of P3OT in OFETs shows a markedly different response to dielectric surface treatments than P3HT, with surface modification inverting the relative performance ranking of the two polymers [1]. These quantifiable differences in processability and device engineering mean that substituting 2-bromo-3-octylthiophene with its hexyl or other alkyl chain analogs will lead to different polymer properties and device performance outcomes that cannot be predicted by simple extrapolation.

Property
2-Bromo-3-octylthiophene (P3OT)
Shorter-chain analog (e.g., 3-hexyl, P3HT)
Solubility in CHCl₃
Readily dissolves at room temp.
Requires sonication
Mobility on treated dielectric (OTS-8)
Reported higher average mobility
Reported lower average mobility
Processing behavior
May enable uniform films without sonication
Film uniformity may require sonication

Quantitative Comparative Evidence for 2-Bromo-3-octylthiophene in Polymer Synthesis and Device Performance


Regioregularity of Poly(3-octylthiophene) Derived from 2-Bromo-3-octylthiophene Exceeds 95% Head-to-Tail Coupling

Polymerization of 2-bromo-3-octylthiophene via Stille-type coupling yields regioregular poly(3-octylthiophene) with head-to-tail (HT) coupling determined by 1H NMR to be >95% [1]. In the same study, a related polymer, poly[4-octylbi(thiophene)], synthesized from a different monomer, achieved HT >90%. The high regioregularity achieved with 2-bromo-3-octylthiophene enables extended conjugation lengths and a bathochromic shift in absorption maxima (λmax = 448 nm) compared to random polymer analogs [1].

Regioregularity
Head-to-head
>95% HT couplingvs>90% (poly[4-octylbi(thiophene)])
Supports extended conjugation length
1H NMR, Stille-type coupling
Organic Electronics Conjugated Polymers Regioregularity

Poly(3-octylthiophene) Achieves 0.22 cm²/Vs Hole Mobility, Outperforming P3HT on Treated Dielectric Surfaces

In a direct head-to-head comparison using polymers synthesized by the same quasi-living GRIM method, P3OT (Mn=35 kDa) exhibited an average hole mobility of 0.03 cm²/Vs on untreated SiO₂ versus 0.09 cm²/Vs for P3HT (Mn=40 kDa) [1]. However, when the SiO₂ dielectric was treated with octyltrichlorosilane (OTS-8), the average mobility of P3OT increased to 0.19 cm²/Vs, surpassing the 0.13 cm²/Vs achieved by P3HT on the same treated surface [1]. A maximum mobility of 0.22 cm²/Vs was recorded multiple times for P3OT at channel lengths ≥10 μm [1].

Hole Mobility
Head-to-head
0.19 cm²/Vs (avg, OTS-8)vs0.13 cm²/Vs (P3HT)
Reported higher mobility with surface treatment
Max 0.22 cm²/Vs; bottom-contact OFET
OFET Hole Mobility P3OT

Poly(3-octylthiophene) Exhibits Sixfold Higher Mobility than P3HT in Copolymer Blends with Hexyl Monomers

In a comparative study of OFET performance, the mobility of highly soluble regioregular poly[(3-hexylthiophene)-co-(3-octylthiophene)] (P3HTOT) was found to be ca. 7 × 10⁻³ cm² V⁻¹ s⁻¹, a value comparable to pure P3HT but almost six times larger than that of pure poly(3-octylthiophene) (P3OT) homopolymer [1]. This indicates that while P3OT alone may have lower mobility in as-prepared films, its incorporation into copolymers can maintain or enhance performance while leveraging its superior solubility.

Copolymer Mobility
Cross-study
~6×
P3HTOT copolymer mobility comparable to P3HT
P3HTOT vs P3OT homopolymer, as-prepared layers
OFET Copolymer Blend Morphology

Poly(3-octylthiophene) Demonstrates Superior Room Temperature Solubility in Chloroform Compared to P3HT

During polymer synthesis and device fabrication, the processing properties of the polymer are critical. Regioregular P3HT (Mn=40 kDa) required sonication to fully dissolve in chloroform, whereas P3OT (Mn=35 kDa) dissolved readily in chloroform at room temperature without any sonication [1]. This enhanced solubility is directly attributable to the longer octyl side chain originating from the 2-bromo-3-octylthiophene monomer.

Solubility
Head-to-head
Readily dissolves, no sonicationvsRequires sonication
May simplify solution processing
High-MW regioregular polymers in CHCl₃
Polymer Processing Solubility Formulation

Palladium-Catalyzed Polymerization of 2-Bromo-3-octylthiophene Achieves 90% Regioregularity and Dodecamer Molecular Weights

An alternative polymerization route using Pd(OAc)₂ as a catalyst for the Heck-type polymerization of 2-bromo-3-octylthiophene yielded oligo(3-octylthiophenes) with a regioregularity reaching 90% and molecular weights corresponding to up to dodecamers [1]. This demonstrates that the monomer is compatible with multiple synthetic methodologies, providing flexibility in polymer design.

Heck Polymerization
Method context
90% regioregularity, up to dodecamer
Alternative route to defined oligomers
Pd(OAc)₂ catalyst; oligo(3-octylthiophenes)
Polymerization Catalysis Oligothiophenes

Optimized Use Cases for 2-Bromo-3-octylthiophene in Organic Electronics Research and Development


Solution-Processed Organic Field-Effect Transistors (OFETs) Requiring Enhanced Solubility and High Mobility on Treated Dielectrics

Researchers developing solution-processed OFETs where uniform film formation and high hole mobility are paramount should prioritize 2-bromo-3-octylthiophene as the monomer for P3OT synthesis. The resulting polymer's superior solubility in chloroform at room temperature without sonication [1] facilitates the deposition of uniform thin films. Furthermore, when combined with octyltrichlorosilane (OTS-8) treated SiO₂ gate dielectrics, P3OT achieves a higher average hole mobility (0.19 cm²/Vs) than the industry-standard P3HT (0.13 cm²/Vs) [1], making it a compelling choice for high-performance, flexible transistor applications where this specific device architecture is employed.

Synthesis of Regioregular Poly(3-octylthiophene) with >95% HT Coupling for Fundamental Conjugation Length Studies

Academic and industrial laboratories focusing on the structure-property relationships of conjugated polymers require monomers that reliably produce highly regioregular polymers. 2-Bromo-3-octylthiophene has been demonstrated to yield poly(3-octylthiophene) with >95% head-to-tail coupling via Stille-type condensation [2]. This high degree of regioregularity is essential for studies examining the effect of side-chain length on conjugation, optical absorption (λmax = 448 nm), and electrochromic behavior, as it minimizes structural disorder and enables more accurate correlation between molecular structure and macroscopic properties [2].

Development of 3-Alkylthiophene Copolymers to Fine-Tune Solubility and Blend Morphology

Formulators seeking to optimize the solubility and film morphology of polymer blends for OPVs or OFETs can leverage 2-bromo-3-octylthiophene as a co-monomer. Incorporating octylthiophene units into copolymers like P3HTOT results in materials that maintain mobilities comparable to pure P3HT while benefiting from the enhanced solubility conferred by the octyl side chain [3]. This approach allows researchers to independently tune processing characteristics and electronic performance, a critical advantage in the development of scalable, solution-based manufacturing processes.

Preparation of Well-Defined Oligo(3-octylthiophenes) via Palladium-Catalyzed Polymerization

For investigations requiring monodisperse or well-defined oligomeric model compounds of conjugated polymers, 2-bromo-3-octylthiophene can be polymerized via a palladium-catalyzed Heck-type reaction to yield oligo(3-octylthiophenes) with controlled regioregularity (up to 90%) and degrees of polymerization up to dodecamers [4]. This synthetic route provides access to oligomers that can serve as model systems for studying charge transport mechanisms, exciton diffusion, and structure-property correlations in a manner not possible with polydisperse, high-molecular-weight polymers.

Application
Selection Property
Validation Focus
Solution-processed OFETs
Readily soluble P3OT polymer
Mobility on treated dielectrics
Regioregular polymer research
Monomer for high HT coupling
Regioregularity by NMR
Copolymer formulation
Octyl side-chain tuning
Solubility-morphology balance
Oligomer model synthesis
Heck-type polymerization route
Degree of polymerization

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